molecular formula C24H19O2P B1583561 2-(Triphenylphosphoranyl)-1,4-benzenediol CAS No. 5405-63-0

2-(Triphenylphosphoranyl)-1,4-benzenediol

Cat. No.: B1583561
CAS No.: 5405-63-0
M. Wt: 370.4 g/mol
InChI Key: WGLWUTYUAYMWOE-UHFFFAOYSA-N
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Description

2-(Triphenylphosphoranyl)-1,4-benzenediol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a 1,4-benzenediol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylphosphoranyl)-1,4-benzenediol typically involves the reaction of triphenylphosphine with 1,4-benzoquinone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction proceeds via the formation of a phosphonium ylide intermediate, which subsequently reacts with the benzoquinone to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Triphenylphosphoranyl)-1,4-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it back to the parent triphenylphosphine and hydroquinone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Triphenylphosphine oxide and benzoquinone derivatives.

    Reduction: Triphenylphosphine and hydroquinone.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

2-(Triphenylphosphoranyl)-1,4-benzenediol finds applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Triphenylphosphoranyl)-1,4-benzenediol involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoranyl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The compound’s molecular targets include enzymes and other proteins that interact with phosphorus-containing molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Triphenylphosphine: A related compound with similar reactivity but lacking the benzenediol moiety.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used in various chemical reactions.

    1,4-Benzenediol (Hydroquinone): The parent compound of the benzenediol moiety, known for its antioxidant properties.

Uniqueness: 2-(Triphenylphosphoranyl)-1,4-benzenediol is unique due to the combination of the triphenylphosphoranyl group and the benzenediol moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components.

Properties

IUPAC Name

4-hydroxy-6-(triphenyl-λ5-phosphanylidene)cyclohexa-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLWUTYUAYMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C2C=C(C=CC2=O)O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402682, DTXSID70968880
Record name 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-63-0, 50651-56-4
Record name NSC5196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Triphenylphosphoranyl)-1,4-benzenediol
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2-(Triphenylphosphoranyl)-1,4-benzenediol
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2-(Triphenylphosphoranyl)-1,4-benzenediol

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